molecular formula O3PSe-3 B1257232 Trioxidoselenidophosphate(3-)

Trioxidoselenidophosphate(3-)

Cat. No.: B1257232
M. Wt: 157.94 g/mol
InChI Key: JRPHGDYSKGJTKZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trioxidoselenidophosphate(3−), with the chemical formula $[SePO_3]^{3-}$, is a selenophosphorus anion characterized by a central phosphorus atom bonded to three oxygen atoms and one selenium atom. This compound exhibits a tetrahedral geometry, with selenium occupying a position analogous to sulfur in thio-phosphate analogs. Its unique electronic structure, driven by selenium’s higher polarizability and redox activity compared to oxygen or sulfur, makes it relevant in catalytic and materials science applications.

Properties

Molecular Formula

O3PSe-3

Molecular Weight

157.94 g/mol

IUPAC Name

selenophosphate

InChI

InChI=1S/H3O3PSe/c1-4(2,3)5/h(H3,1,2,3,5)/p-3

InChI Key

JRPHGDYSKGJTKZ-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[Se-]

Canonical SMILES

[O-]P(=O)([O-])[Se-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trioxidoselenidophosphate(3−) with structurally or functionally related compounds, focusing on electronic properties, stability, and applications.

Tripolyphosphate ($P3O{10}^{5-}$)

Tripolyphosphate, a linear polyphosphate anion, shares a phosphorus-oxygen backbone but lacks selenium. Key differences include:

Property Trioxidoselenidophosphate(3−) Tripolyphosphate
Formula $[SePO_3]^{3-}$ $[P3O{10}]^{5-}$
Central Atom Phosphorus-selenium Phosphorus-oxygen
Charge Density Lower due to larger Se atom Higher
Redox Activity High (Se facilitates redox) Low
Applications Potential in catalysis Water softening, detergents

Tripolyphosphate’s commercial dominance in detergents stems from its chelating ability, whereas trioxidoselenidophosphate(3−)’s selenium content may enable niche applications in photovoltaics or redox-active catalysts.

Thio-Phosphate Analogs ($S-PO_3^{3-}$)

Replacing selenium with sulfur in thio-phosphates alters reactivity:

  • Electronegativity : Sulfur (2.58) < Selenium (2.55), leading to slightly weaker Lewis basicity in selenidophosphate .
  • Bond Strength : P–Se bonds are longer and weaker than P–S, enhancing lability in coordination complexes.
  • Biological Relevance: Thio-phosphates are common in biochemical pathways, while selenidophosphates are less explored but may mimic sulfur in selenoproteins .

Trioxa Compounds (e.g., Trioxane, $C3H6O_3$)

Cyclic trioxa compounds like trioxane (a trimer of formaldehyde) differ fundamentally:

  • Structure: Trioxane is a cyclic ether, whereas trioxidoselenidophosphate(3−) is an inorganic anion.

Organophosphorus Derivatives

Organophosphorus compounds, such as those listed in (e.g., cyclohexylmethyl isopropylphosphonothiolate), feature alkyl or aryl groups bonded to phosphorus. Unlike trioxidoselenidophosphate(3−), these compounds:

  • Exhibit higher lipophilicity, enabling membrane penetration in pharmaceuticals.
  • Are often neurotoxic (e.g., nerve agents), whereas selenidophosphate’s toxicity profile remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trioxidoselenidophosphate(3-)
Reactant of Route 2
Trioxidoselenidophosphate(3-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.